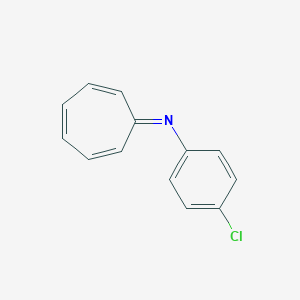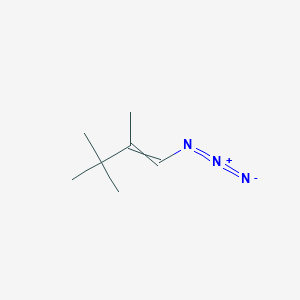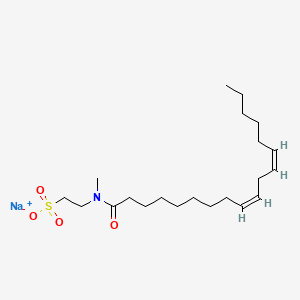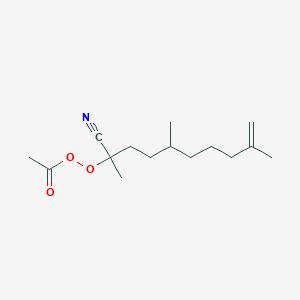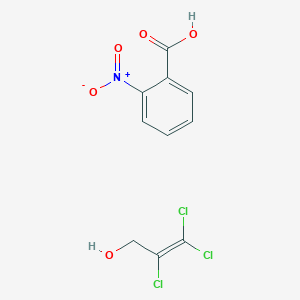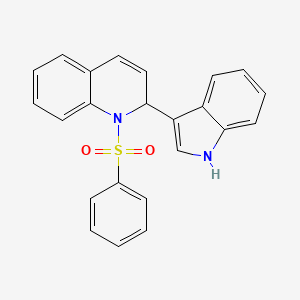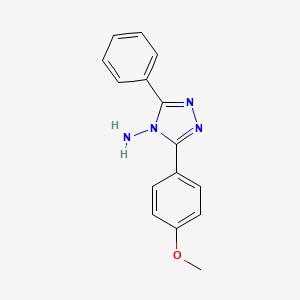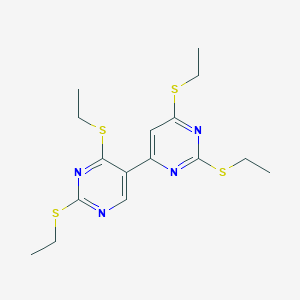
2,2',4',6-Tetrakis(ethylsulfanyl)-4,5'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine is a synthetic organic compound characterized by the presence of four ethylsulfanyl groups attached to a bipyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine typically involves the reaction of a bipyrimidine precursor with ethylsulfanyl reagents under controlled conditions. Common synthetic routes may include:
Nucleophilic Substitution: A bipyrimidine compound reacts with ethylsulfanyl halides in the presence of a base to form the desired product.
Oxidative Coupling: A bipyrimidine precursor undergoes oxidative coupling with ethylsulfanyl compounds in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, yielding a simpler bipyrimidine structure.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, nucleophiles
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Bipyrimidine derivatives
Substitution Products: Functionalized bipyrimidines
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine involves its interaction with molecular targets and pathways. The ethylsulfanyl groups may enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The bipyrimidine core may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,4’,6-Tetrakis(methylsulfanyl)-4,5’-bipyrimidine
- 2,2’,4’,6-Tetrakis(phenylsulfanyl)-4,5’-bipyrimidine
- 2,2’,4’,6-Tetrakis(butylsulfanyl)-4,5’-bipyrimidine
Uniqueness
2,2’,4’,6-Tetrakis(ethylsulfanyl)-4,5’-bipyrimidine is unique due to the presence of ethylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs. These properties can influence the compound’s reactivity, solubility, and interactions with biological targets.
Propriétés
Numéro CAS |
62880-78-8 |
|---|---|
Formule moléculaire |
C16H22N4S4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
4-[2,4-bis(ethylsulfanyl)pyrimidin-5-yl]-2,6-bis(ethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C16H22N4S4/c1-5-21-13-9-12(18-16(19-13)24-8-4)11-10-17-15(23-7-3)20-14(11)22-6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
DYROZXGJURKPFQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=NC(=C1)C2=CN=C(N=C2SCC)SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


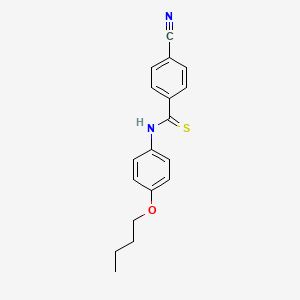
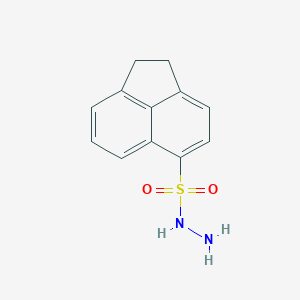

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
